molecular formula C16H21BN2O4 B8003982 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester

1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester

Cat. No.: B8003982
M. Wt: 316.2 g/mol
InChI Key: AOANTIBJGCJPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester is a boronic ester derivative of indazole. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester typically involves the borylation of indazole derivatives. One common method is the reaction of 1-N-ethoxycarbonyl-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

  • 1H-Indazole-5-boronic acid pinacol ester
  • 5-Indoleboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Comparison: 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers enhanced stability and solubility, making it a preferred choice in various synthetic applications .

Biological Activity

1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in drug synthesis. This article explores its biological activity, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. This property enhances its utility in biological applications, particularly in drug design and synthesis.

Structural Formula

C12H15BN2O3\text{C}_{12}\text{H}_{15}\text{B}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The boronic acid group allows the compound to act as a reversible inhibitor for certain enzymes, particularly proteases. This interaction can lead to altered metabolic pathways, which may be beneficial in treating diseases like cancer.
  • Protein Binding : The compound can form stable complexes with proteins, influencing their activity and stability. This property is crucial for drug development as it can enhance the efficacy of therapeutic agents.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)18.7

Antifungal Activity

The compound has also been evaluated for antifungal properties against Candida species. The results indicate moderate activity, suggesting potential for further development as an antifungal agent.

Fungal StrainMinimum Inhibitory Concentration (MIC)
C. albicans32 µg/mL
C. glabrata64 µg/mL

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceuticals:

  • Cancer Therapeutics : Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for developing new anticancer drugs.
  • Antifungal Agents : The compound's antifungal properties can be harnessed to create effective treatments for fungal infections.

Case Studies

Several research studies have highlighted the effectiveness of this compound:

  • Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of indazole compounds, including this boronic ester, showed enhanced anticancer activity compared to their non-boronated counterparts .
  • Synthesis and Evaluation : Another study focused on synthesizing new derivatives from this compound and evaluating their biological activities against various pathogens . The results indicated that modifications to the indazole structure could lead to improved efficacy.
  • Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules that are crucial in drug discovery .

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)19-13-8-7-12(9-11(13)10-18-19)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOANTIBJGCJPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.